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Compound of Interest

Compound Name:
1,3-Dibromo-2-(3-

bromophenoxy)benzene

Cat. No.: B1430200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3',6-

Tribromodiphenyl ether (BDE-27), a member of the polybrominated diphenyl ether (PBDE)

class of compounds. While specific experimental spectra for this particular congener are not

readily available in public databases, this document compiles predicted data based on the

known spectroscopic characteristics of PBDEs and closely related tribrominated isomers.

Detailed experimental protocols for acquiring such data are also provided.

Introduction
2,3',6-Tribromodiphenyl ether, also known as BDE-27, is an organobromine compound with the

chemical formula C₁₂H₇Br₃O. As a member of the PBDE family, its environmental presence and

toxicological profile are of significant interest to researchers. Accurate identification and

quantification of BDE-27 in various matrices rely on robust spectroscopic data. This guide aims

to provide a foundational understanding of its expected spectroscopic signature. The CAS

number for 2,3',6-Tribromodiphenyl ether is 337513-53-8[1].

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,3',6-Tribromodiphenyl

ether based on general principles and data from related tribromodiphenyl ether isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

Proton
Predicted Chemical

Shift (ppm)
Multiplicity Notes

H-2' 7.2 - 7.4 Doublet of Doublets

H-4' 7.0 - 7.2 Triplet

H-5' 7.3 - 7.5 Doublet of Doublets

H-3 7.0 - 7.2 Triplet

H-4 7.3 - 7.5 Doublet of Doublets

H-5 6.8 - 7.0 Doublet of Doublets

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C-1 155 - 158 Oxygen-bearing carbon

C-2 118 - 122 Bromine-bearing carbon

C-3 128 - 132

C-4 124 - 128

C-5 116 - 120

C-6 120 - 124 Bromine-bearing carbon

C-1' 150 - 153 Oxygen-bearing carbon

C-2' 125 - 129

C-3' 115 - 119 Bromine-bearing carbon

C-4' 130 - 134

C-5' 122 - 126

C-6' 112 - 116

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental

conditions.

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Ion
Predicted Relative

Abundance
Notes

404, 406, 408, 410 [M]⁺ Moderate

Molecular ion cluster

due to bromine

isotopes (⁷⁹Br and

⁸¹Br)

325, 327, 329 [M-Br]⁺ High
Loss of a bromine

atom

246, 248 [M-2Br]⁺ Moderate
Loss of two bromine

atoms

167 [M-3Br]⁺ Low
Loss of three bromine

atoms

149 [C₆H₄OBr]⁺ Variable
Fragmentation of the

ether linkage

The fragmentation of PBDEs in mass spectrometry is highly dependent on the bromine

substitution pattern[2]. The molecular ion region will exhibit a characteristic isotopic pattern due

to the presence of three bromine atoms. The most abundant fragments typically arise from the

sequential loss of bromine atoms.

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100 - 3000 Aromatic C-H stretch Medium

1580 - 1450 Aromatic C=C stretch Strong

1250 - 1200 Aryl-O-Aryl asymmetric stretch Strong

1100 - 1000 C-Br stretch Strong

900 - 675
Aromatic C-H out-of-plane

bend
Strong
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The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic

rings and the C-O-C ether linkage. The C-Br stretching frequency will also be a prominent

feature.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of PBDEs, including

2,3',6-Tribromodiphenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the range of -1 to 10 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans (typically 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the range of 0 to 160 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the
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TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC) for separation from any impurities.

Gas Chromatography (GC) Conditions:

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: Splitless injection of 1 µL of a dilute solution of the analyte in a suitable solvent

(e.g., isooctane).

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 300-320 °C and hold

for several minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500 amu.

Source Temperature: Maintain the ion source at an elevated temperature (e.g., 230 °C).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and

the major fragment ions. Compare the isotopic pattern of the molecular ion with the

theoretical pattern for a molecule containing three bromine atoms.

Infrared (IR) Spectroscopy
Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Thin Film (for oils): If the sample is an oil, a thin film can be prepared between two salt

plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., carbon tetrachloride or chloroform) and place it in a liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the KBr pellet

holder/solvent).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands

and assigning them to specific vibrational modes of the molecule.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of 2,3',6-

Tribromodiphenyl ether.
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Caption: Workflow for Spectroscopic Analysis of 2,3',6-Tribromodiphenyl Ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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